molecular formula C27H26N4O2S B2369952 N-benzyl-4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1359006-39-5

N-benzyl-4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2369952
CAS RN: 1359006-39-5
M. Wt: 470.59
InChI Key: CMNAFOVHNMSFDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been achieved . This approach uses the readily available base LDA (lithium diisopropylamide) and successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .


Chemical Reactions Analysis

Preliminary mechanism studies reveal that the deprotonative aroylation of methyl sulfides is promoted by the directed ortho-lithiation of the tertiary benzamide with LDA . This reaction mechanism might be relevant to the compound , given its structural similarities.

Scientific Research Applications

Anti-HIV Activity

  • Research Focus: The synthesis and evaluation of derivatives of this compound for potential anti-HIV activity.
  • Key Findings: Certain derivatives were synthesized and showed promising anti-HIV-1 and anti-HIV-2 activity in MT-4 cells, indicating potential as non-nucleoside reverse transcriptase inhibitors.
  • Study Reference: (Al-Masoudi et al., 2007).

Cardiac Electrophysiological Activity

  • Research Focus: Investigation of the cardiac electrophysiological effects of N-substituted imidazolylbenzamides, including compounds similar to the one .
  • Key Findings: Some compounds exhibited comparable potency to known class III agents in in vitro Purkinje fiber assays, suggesting potential for developing new cardiac electrophysiological agents.
  • Study Reference: (Morgan et al., 1990).

Anticonvulsant Activity

  • Research Focus: Synthesis and evaluation of similar benzamide derivatives for anticonvulsant properties.
  • Key Findings: Newly synthesized derivatives were found to be superior to phenytoin in maximal electroshock seizure tests, though inactive in other seizure models, highlighting their potential as anticonvulsant agents.
  • Study Reference: (Lambert et al., 1995).

Biological Evaluation in Medicinal Chemistry

  • Research Focus: Synthesis of benzamide derivatives for evaluation against human recombinant enzymes.
  • Key Findings: These compounds showed potential biological applications, including inhibitory effects against specific human enzymes, indicating relevance for medicinal chemistry.
  • Study Reference: (Saeed et al., 2015).

properties

IUPAC Name

N-benzyl-4-[2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S/c1-19-7-6-8-20(2)25(19)30-24(32)18-34-27-28-15-16-31(27)23-13-11-22(12-14-23)26(33)29-17-21-9-4-3-5-10-21/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNAFOVHNMSFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(2-((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

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